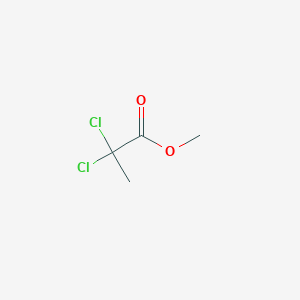

Methyl 2,2-dichloropropionate

Vue d'ensemble

Description

Methyl 2,2-dichloropropionate is a chemical compound that is closely related to various chlorinated propionic acids and esters. These compounds are of interest due to their potential applications in synthesis and their chemical behavior under different conditions.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of methyl-(γ-chloropropyl) dichlorosilane was achieved using a silica-supported Karstedt-type catalyst, which improved the yield significantly to 78.42% . Additionally, optically pure methyl S-2-chloropropionate was prepared from methyl R-2-hydroxy propionate using Vilsmeier reagent, which resulted in a high yield of 89% and an optical purity of 98.2% . These methods demonstrate the potential for efficient synthesis of chlorinated propionate derivatives.

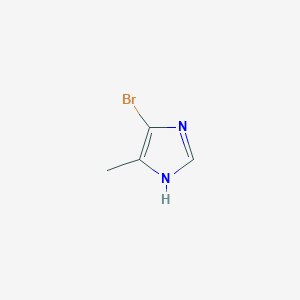

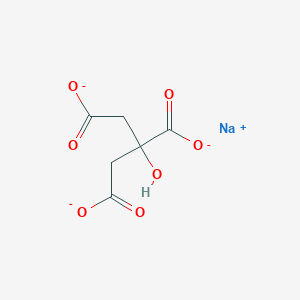

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various techniques. For example, the crystal structure of methyl 2,6-dichloro-2,6-dideoxy-3,4-O-isopropylidene-α-D-altropyranoside was found to be close to a skew-boat conformation, which corresponds with the conformation in solution . Similarly, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid revealed a synplanar-synplanar side-chain conformation . These studies provide insight into the conformational preferences of chlorinated propionate derivatives.

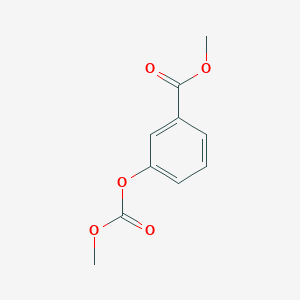

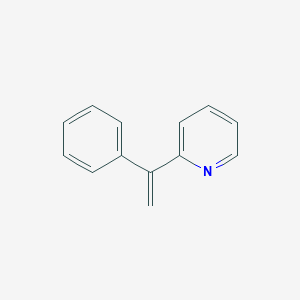

Chemical Reactions Analysis

The reactivity of chlorinated propionates has been investigated in various chemical reactions. Photolysis of 2,2-dichloropropionic acid in aqueous solution led to the formation of several degradation products, indicating that the compound is susceptible to photodegradation . The Hofmann rearrangement was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, showing the versatility of chlorinated propionates in chemical transformations . Additionally, the reaction of 2,3-dichloropropene with carbonyl compounds in the presence of lithium powder and DTBB catalyst resulted in methylenic 1,4-diols and substituted methylenic tetrahydrofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated propionates are influenced by their molecular structure. The crystal structure analysis of methyl 2,6-dichloro-2,6-dideoxy-3,4-O-isopropylidene-α-D-altropyranoside and 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid provides information on the bond distances and angles, which are crucial for understanding their reactivity and interactions . The photolysis study of 2,2-dichloropropionic acid revealed the formation of a water-insoluble polymeric product, suggesting that the compound can undergo complex reactions when exposed to light .

Applications De Recherche Scientifique

Photolysis in Aqueous Solution

The photolysis of aqueous 2,2-dichloropropionic acid, a close relative of Methyl 2,2-dichloropropionate, has been studied using ultraviolet light. This process leads to the formation of various degradation products such as carbon dioxide, chloride ion, pyruvic acid, acetaldehyde, and 1,1-dichloroethane. A water-insoluble polymeric product was also observed. The study reveals that the additional methyl group in Methyl 2,2-dichloropropionate affects its photochemistry, making it more susceptible to photodegradation compared to its analogs (Tanaka & Wien, 1973).

Synthesis for Scientific Study

Methyl 2,2-dichloropropionate, also known as dalapon, has been synthesized with C-1 or C-2 14C-labeling for research purposes. The carboxyl labeled material was prepared through carbonation, and the product underwent a 4-step reaction sequence for achieving specific labeling. This research is crucial for tracing the compound in environmental and biological systems (Tanaka & Wien, 1976).

Microbial Decomposition

Microorganisms capable of degrading 2,2-dichloropropionic acid have been isolated. Strains of Nocardia and Pseudomonas showed the ability to liberate most of the halogen from this compound. Understanding the microbial decomposition pathways can be valuable for bioremediation and environmental studies (Hirsch & Alexander, 1960).

Hydrogen Bonding Studies

Hydrogen bonding of 2,2-dichloropropionic acid to N-methylacetamide was analyzed using infrared spectra. This study helps in understanding the interaction of Methyl 2,2-dichloropropionate with protein-like structures, contributing to biochemical and pharmaceutical research (Kemp, Stoltz, Herron, & Smith, 1969).

Herbicide Detection in Potable Water

Dalapon, a salt of 2,2-dichloropropionic acid, is a known herbicide and has been detected in potable water as a disinfection by-product. Monitoring its levels and understanding its formation in water supplies is vital for public health and environmental protection (Hawker, Cumming, Watkinson, & Bartkow, 2011).

Bacterial Degradation Studies

Research on bacterial strains capable of degrading Methyl 2,2-dichloropropionate, such as Methylobacterium sp. HJ1, provides insights into biodegradation mechanisms. These studies are crucial for developing strategies to mitigate environmental pollution caused by halogenated compounds (Jing, Taha, Pakingking, Wahab, & Huyop, 2008).

Novel Bacterial Species for Degradation

Identification of new bacterial species that can degrade 2,2-dichloropropionic acid expands our understanding of bioremediation potentials and environmental detoxification strategies (Almaki, Nasiri, Soon, & Huyop, 2016).

Safety And Hazards

MDCP is a combustible liquid that can cause severe skin burns and eye damage. It is also suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and avoiding breathing dust/fume/gas/mist/vapours/spray .

Propriétés

IUPAC Name |

methyl 2,2-dichloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c1-4(5,6)3(7)8-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYUJBOUMXIDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066233 | |

| Record name | Methyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dichloropropionate | |

CAS RN |

17640-02-7 | |

| Record name | Propanoic acid, 2,2-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2-dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017640027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-dichloropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

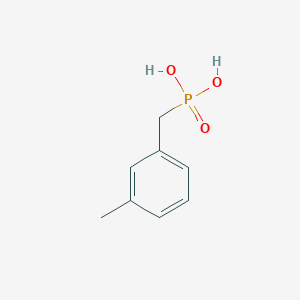

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.